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Introduction

Echinatine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), is a naturally occurring
compound found in various plant species, notably within the Boraginaceae family, including
Rindera graeca and comfrey (Symphytum officinale).[1][2][3] As with other PANOs, Echinatine
N-oxide is a subject of significant interest in toxicology and drug development due to its
potential for biotransformation into toxic pyrrolizidine alkaloids (PAs). This technical guide
provides a comprehensive review of the current scientific literature on Echinatine N-oxide,
focusing on its chemical properties, predicted biological activities, and the experimental
methodologies used in its study.

Chemical and Physical Properties

Echinatine N-oxide is the N-oxide derivative of the pyrrolizidine alkaloid echinatine. Its
chemical structure and key properties are summarized in the table below.
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Property Value Source
CAS Number 20267-93-0 [4][5]
Molecular Formula C15H25NOe [41[5]
Molecular Weight 315.36 g/mol [41[5]

(7-hydroxy-4-oxido-5,6,7,8-

tetrahydro-3H-pyrrolizin-4-ium-
IUPAC Name 1-yl)methyl 2-hydroxy-2-(1- [4]

hydroxyethyl)-3-

methylbutanoate

Echinatine oxide, Heliotridine
Synonyms . . [4]
viridiflorate N-oxide

Appearance Solid [5]

Storage Temperature -20°C [5]

Predicted Biological and Toxicological Profile

While specific experimental toxicity data such as LD50 (median lethal dose) or IC50 (half-
maximal inhibitory concentration) for Echinatine N-oxide are not readily available in the public
domain, its toxicological profile can be inferred from its classification as a pyrrolizidine alkaloid
N-oxide and from computational predictions. The Globally Harmonized System (GHS) of
Classification and Labelling of Chemicals lists Echinatine N-oxide as a highly acute toxic
substance if swallowed, in contact with skin, or if inhaled.[4][5]

The primary concern with PANOSs is their in vivo reduction to their corresponding 1,2-
unsaturated pyrrolizidine alkaloids, which are known hepatotoxins.[6][7] This biotransformation
can occur in the gut microbiota and the liver.[6][7] The resulting PAs are then metabolized by
cytochrome P450 enzymes in the liver to highly reactive pyrrolic esters. These electrophilic
metabolites can form adducts with cellular macromolecules, including proteins and DNA,
leading to cytotoxicity, genotoxicity, and carcinogenicity.[8] This metabolic activation is the
primary mechanism behind the hepatotoxicity associated with PAs, which can manifest as
hepatic sinusoidal obstruction syndrome (HSOS).
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A summary of predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity)
properties for Echinatine N-oxide is presented below, based on computational models. It is
crucial to note that these are predictions and require experimental validation.

ADMET Property Predicted Outcome Probability
Hepatotoxicity + 77.50%
Mitochondrial Toxicity + 83.75%
Micronuclear + 67.00%
Reproductive Toxicity + 71.11%
Ames Mutagenesis - 69.00%
Respiratory Toxicity + 56.67%
Acute Oral Toxicity (Class) 1] 49.45%
Human Intestinal Absorption - 65.02%
Blood Brain Barrier - 50.00%
Human Oral Bioavailability - 67.14%

Data sourced from PlantaeDB.[9]

Experimental Protocols

Detailed experimental protocols specifically for Echinatine N-oxide are scarce. However,
methodologies for the extraction, synthesis, and analysis of related pyrrolizidine alkaloids and
their N-oxides can be adapted.

Extraction and Quantification of Pyrrolizidine Alkaloids
and their N-oxides from Plant Material

The following protocol is a representative method for the extraction and quantification of total
pyrrolizidine alkaloids (PAs and PANOs) from plant material, such as comfrey leaves. This
method utilizes a reduction step to convert the more water-soluble N-oxides into their
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corresponding parent alkaloids, allowing for their extraction into an organic solvent and
subsequent analysis.[10][11]

1. Tea Preparation:

o Steep a known weight of dried and ground plant material (e.g., 10 g of comfrey leaves) in hot
water (e.g., 1 L at 90°C) for a defined period (e.g., 5 minutes).

e Decant the aqueous infusion and allow it to cool to room temperature.

2. Acidification and Reduction:

» Acidify the aqueous extract to approximately pH 2 with concentrated sulfuric acid.

e Add zinc dust (e.g., 5 g) to the acidified extract and stir for a sufficient time (e.g., 3 hours) to
reduce the PANO to their corresponding PAs.

3. Extraction:

e Remove the zinc dust by filtration.

» Partition the acidic aqueous solution with an organic solvent (e.g., chloroform) to remove
non-alkaloidal compounds. Discard the organic phase.

» Basify the aqueous phase to approximately pH 9 with a suitable base (e.g., ammonium
hydroxide).

o Extract the alkaloids from the basified aqueous solution with an organic solvent (e.g.,
chloroform) multiple times.

o Combine the organic extracts and dry over anhydrous sodium sulfate.

4. Quantification:

» Evaporate the solvent from the dried organic extract.

e Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol).
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» Analyze the sample using a suitable analytical technique such as gas chromatography (GC)
or liquid chromatography-mass spectrometry (LC-MS/MS) with appropriate standards for
guantification.

General Synthetic Approach for Pyrrolizidine Alkaloid N-
oxides

A general method for the synthesis of pyrrolizidine alkaloid N-oxides involves the N-oxidation of
the corresponding parent pyrrolizidine alkaloid.[12]

1. N-Oxidation:

o Dissolve the parent pyrrolizidine alkaloid (e.g., echinatine) in a suitable solvent (e.g.,
methanol or chloroform).

¢ Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to
the solution at a controlled temperature (e.g., 0°C to room temperature).

e Monitor the reaction progress using thin-layer chromatography (TLC).
2. Work-up and Purification:

e Once the reaction is complete, quench any excess oxidizing agent.

e Remove the solvent under reduced pressure.

o Purify the resulting N-oxide using column chromatography on a suitable stationary phase
(e.g., silica gel or alumina) with an appropriate eluent system.

Analytical Methodology for Quantification in Biological
Matrices

The guantification of PANOs like Echinatine N-oxide in biological samples such as plasma is
crucial for pharmacokinetic studies. A sensitive and specific method using liquid
chromatography-tandem mass spectrometry (LC-MS/MS) is typically employed. The following
is a general workflow based on a method developed for usaramine and its N-oxide.[13]
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. Sample Preparation:

To a small volume of plasma (e.g., 10 uL), add an internal standard.
Precipitate proteins by adding a solvent like acetonitrile/methanol (1:1, v/v).
Vortex and centrifuge to pellet the precipitated proteins.

Transfer the supernatant for LC-MS/MS analysis.

. LC-MS/MS Analysis:

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution
program. The mobile phase typically consists of an aqueous component with a modifier (e.g.,
0.1% formic acid and 5 mM ammonium acetate) and an organic component (e.g.,
acetonitrile/methanol with 0.1% formic acid).

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive
electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the
specific precursor-to-product ion transitions for Echinatine N-oxide and the internal
standard.

Mechanism of Action and Biological Pathways

The primary mechanism of toxicity for Echinatine N-oxide, like other 1,2-unsaturated PANOs,
involves its metabolic activation in the liver. A logical workflow of this process is depicted below.
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Figure 1. Metabolic activation of Echinatine N-oxide leading to hepatotoxicity.

The workflow begins with the ingestion of Echinatine N-oxide. In the gastrointestinal tract, gut
microbiota can reduce the N-oxide to its parent pyrrolizidine alkaloid, echinatine.[6][7] This
reduction can also occur in the liver. Echinatine is then metabolized by cytochrome P450
enzymes into highly reactive pyrrolic esters.[6][7][14] These reactive metabolites can follow two
main pathways: detoxification through conjugation with glutathione (GSH) to form excretable
conjugates, or covalent binding to cellular macromolecules such as proteins and DNA.[8] The
formation of these macromolecular adducts disrupts cellular function and can lead to
hepatotoxicity, including conditions like hepatic sinusoidal obstruction syndrome.[8]

While specific signaling pathways directly affected by Echinatine N-oxide have not been
elucidated, the formation of reactive metabolites and subsequent cellular damage can trigger
broader cellular stress responses. A potential logical relationship diagram illustrating these
downstream effects is presented below.
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Figure 2. Potential downstream cellular effects of Echinatine N-oxide metabolites.

The reactive pyrrolic esters generated from Echinatine N-oxide metabolism can induce
cellular stress through various mechanisms, including the generation of reactive oxygen
species (ROS), leading to oxidative stress, direct DNA damage, and the formation of protein
adducts causing protein misfolding. These cellular stressors can, in turn, activate several
signaling pathways. For instance, oxidative stress is a known activator of apoptosis and
inflammatory pathways such as the NF-kB pathway. DNA damage triggers the DNA damage
response, which can also lead to apoptosis if the damage is irreparable. Protein misfolding can
initiate the unfolded protein response, which may also culminate in apoptosis. Ultimately, the

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1223185?utm_src=pdf-body-img
https://www.benchchem.com/product/b1223185?utm_src=pdf-body
https://www.benchchem.com/product/b1223185?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1223185?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

activation of these pathways can lead to programmed cell death, contributing to the observed
hepatotoxicity.

Conclusion

Echinatine N-oxide is a pyrrolizidine alkaloid N-oxide with predicted significant toxicity,
primarily due to its metabolic conversion to reactive pyrrolic esters in the liver. While specific
experimental data on Echinatine N-oxide is limited, the well-established toxicology of PANOs
provides a strong framework for understanding its potential health risks. Further research is
needed to obtain precise quantitative data on its toxicity and pharmacokinetics, and to
elucidate the specific signaling pathways it perturbs. The experimental protocols and
mechanistic diagrams provided in this guide offer a foundation for researchers and drug
development professionals to design and conduct further investigations into this and other
related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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